UDP-β-L-Rhamnose Disodium Salt
Description
Properties
Molecular Formula |
C₁₅H₂₂N₂Na₂O₁₆P₂ |
|---|---|
Molecular Weight |
594.27 |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways for Udp β L Rhamnose
De Novo Biosynthesis from Precursor Sugars
The primary pathway for the synthesis of UDP-β-L-rhamnose in eukaryotes and some viruses is a de novo process that utilizes a readily available activated glucose molecule. researchgate.netdundee.ac.uk
The biosynthesis of UDP-L-rhamnose initiates with UDP-D-glucose as the starting substrate. nih.govnih.gov This nucleotide sugar is a central molecule in carbohydrate metabolism. In plants, fungi, and certain viruses, UDP-D-glucose is channeled into the rhamnose synthesis pathway, distinguishing it from prokaryotic pathways that typically utilize dTDP-D-glucose. nih.govresearchgate.net For instance, research on the pathogenic fungi Magnaporthe grisea and Botryotinia fuckeliana has confirmed the production of UDP-rhamnose from UDP-glucose. nih.gov Similarly, enzymes in Arabidopsis thaliana and Mimivirus also use UDP-D-glucose to initiate the synthesis. dundee.ac.uknih.gov
The conversion of UDP-D-glucose to UDP-β-L-rhamnose involves a series of three catalytic reactions: dehydration, epimerization, and reduction. nih.govportlandpress.com These steps are catalyzed by one or two enzymes, depending on the organism. portlandpress.combiorxiv.org
The process begins with the enzyme UDP-D-glucose 4,6-dehydratase, which converts UDP-D-glucose into the intermediate UDP-4-keto-6-deoxy-D-glucose. nih.govmdpi.com This intermediate is then acted upon by a bifunctional enzyme that possesses both UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase and UDP-4-keto-L-rhamnose 4-reductase activities. nih.govnih.gov The epimerase function converts the intermediate to UDP-4-keto-L-rhamnose, and the reductase function, using NADPH as a cofactor, reduces this molecule to the final product, UDP-β-L-rhamnose. nih.gov
In some plants like Arabidopsis thaliana, these three enzymatic activities are combined into a single multifunctional protein known as UDP-L-rhamnose synthase (RHM), which directly converts UDP-D-glucose to UDP-L-rhamnose. nih.govdundee.ac.uknih.gov In contrast, fungi and the giant Mimivirus typically employ two separate enzymes: a 4,6-dehydratase and a bifunctional 3,5-epimerase/4-reductase. nih.govnih.gov
| Step | Enzyme(s) | Substrate | Product/Intermediate | Organism Type |
|---|---|---|---|---|
| 1. Dehydration | UDP-D-glucose 4,6-dehydratase | UDP-D-glucose | UDP-4-keto-6-deoxy-D-glucose | Plants, Fungi, Viruses nih.govmdpi.com |
| 2. Epimerization & 3. Reduction | UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase/4-reductase | UDP-4-keto-6-deoxy-D-glucose | UDP-β-L-rhamnose | Fungi, Viruses nih.govnih.gov |
| 1, 2, & 3 Combined | UDP-L-rhamnose synthase (RHM) | UDP-D-glucose | UDP-β-L-rhamnose | Plants (e.g., Arabidopsis) nih.govnih.gov |
Comparative Analysis of Nucleotide-Rhamnose Biosynthesis Pathways
Nature has evolved distinct pathways for the synthesis of activated rhamnose, primarily differing in the nucleotide carrier attached to the sugar. The three known pathways are the UDP-L-rhamnose (udp), dTDP-L-rhamnose (rml), and GDP-D-rhamnose (gdp) pathways. biorxiv.orgbiorxiv.org
The UDP-L-rhamnose pathway is the predominant route for L-rhamnose synthesis in plants, fungi, and some large DNA viruses like the Mimivirus. researchgate.netnih.govbiorxiv.org In plants, UDP-L-rhamnose is a vital precursor for the synthesis of cell wall components such as pectin (B1162225). medchemexpress.com In pathogenic fungi, rhamnose-containing glycans are implicated in host-pathogen interactions, and the UDP-rhamnose pathway is essential for their production. nih.gov The presence of this pathway in giant viruses suggests its role in the glycosylation of viral components. nih.gov A key feature of the UDP-pathway in eukaryotes is the fusion of enzymatic activities into multifunctional proteins, streamlining the synthesis process from UDP-D-glucose. dundee.ac.uknih.gov
The biosynthesis of activated rhamnose in prokaryotes (bacteria and archaea) primarily proceeds via the dTDP-L-rhamnose pathway, also known as the rml pathway. biorxiv.orgresearchgate.net This pathway is distinct from the UDP-route in several ways. It starts with glucose-1-phosphate and deoxythymidine triphosphate (dTTP), which are converted to dTDP-D-glucose by the enzyme RmlA. researchgate.netfrontiersin.org Subsequently, three separate enzymes—RmlB (a 4,6-dehydratase), RmlC (a 3,5-epimerase), and RmlD (a 4-reductase)—catalyze the conversion to dTDP-L-rhamnose. nih.govresearchgate.net This four-enzyme system is highly conserved among bacteria and is crucial for the synthesis of lipopolysaccharides and other cell surface antigens. nih.gov
A third, much rarer pathway produces GDP-D-rhamnose and is found almost exclusively in the bacterial genus Pseudomonas. biorxiv.orgbiorxiv.org This pathway begins with GDP-D-mannose and involves two enzymes: a GDP-mannose-4,6-dehydratase (GMD) and a GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). nih.gov
| Feature | UDP-L-Rhamnose Pathway | dTDP-L-Rhamnose Pathway | GDP-D-Rhamnose Pathway |
|---|---|---|---|
| Primary Organisms | Plants, Fungi, Algae, some Viruses biorxiv.org | Bacteria, Archaea, Bacteriophages biorxiv.orgresearchgate.net | Pseudomonas, Aneurinibacillus nih.govbiorxiv.org |
| Initial Substrate | UDP-D-glucose nih.gov | Glucose-1-phosphate & dTTP frontiersin.org | GDP-D-mannose nih.gov |
| Number of Enzymes | 1 to 2 (often multifunctional) biorxiv.org | 4 (RmlA, RmlB, RmlC, RmlD) researchgate.net | 2 (GMD, RMD) nih.gov |
| Final Product | UDP-β-L-Rhamnose | dTDP-L-Rhamnose | GDP-D-Rhamnose |
The distribution of the three rhamnose biosynthesis pathways is highly clade-specific and indicates that they are largely mutually exclusive. biorxiv.org An organism possessing the UDP-pathway typically lacks the rml or gdp pathways, with Pseudomonas being a notable exception as it contains both the rml and gdp pathways. biorxiv.orgbiorxiv.org The rml pathway is widespread in bacteria and archaea but absent in eukaryotes. biorxiv.org Conversely, the UDP-pathway is characteristic of plants and fungi. nih.govbiorxiv.org
This distinct distribution suggests separate evolutionary origins for these metabolic routes. The machinery in prokaryotes, involving four discrete enzymes often encoded in a single operon, contrasts sharply with the eukaryotic strategy of using one or two multifunctional enzymes. portlandpress.com This evolutionary divergence reflects the different roles of rhamnose-containing structures in various organisms, from bacterial cell walls and virulence factors to the structural polysaccharides of plant cell walls. medchemexpress.comnih.gov The presence of an intermediate pathway in organisms like Trichomonas vaginalis, which shows features of both prokaryotic and eukaryotic systems, may provide insight into the evolutionary transition between these machineries. mdpi.com
Genetic Basis of UDP-β-L-Rhamnose Biosynthesis
The biosynthesis of UDP-β-L-rhamnose is a crucial metabolic pathway in plants, fungi, and some viruses, providing an essential precursor for cell wall polysaccharides and secondary metabolites. uq.edu.au The genetic framework encoding this pathway displays notable diversity across different organisms, ranging from single multifunctional enzymes to pathways requiring several distinct proteins.
In most plants and fungi, the synthesis of UDP-β-L-rhamnose from UDP-α-D-glucose is a streamlined process. biorxiv.org Unlike the bacterial pathway for dTDP-L-rhamnose synthesis, which requires four separate enzymes (RmlA, RmlB, RmlC, RmlD), the eukaryotic pathway is more consolidated. researchgate.netdundee.ac.uk
In fungi such as the pathogens Magnaporthe grisea and Botryotinia fuckeliana, the pathway is encoded by two primary genes. nih.govmedchemexpress.cnnih.gov The first gene codes for UDP-glucose 4,6-dehydratase (UGD), which catalyzes the initial conversion of UDP-glucose to the intermediate UDP-4-keto-6-deoxyglucose. nih.govnih.gov The second gene encodes a bifunctional enzyme, UDP-4-keto-6-deoxyglucose 3,5-epimerase/4-reductase (often termed UGER or NRS/ER), which performs the final two steps of the synthesis: epimerization and reduction to yield UDP-L-rhamnose. nih.govnih.govresearchgate.net
Plants exhibit a further degree of genetic fusion. In the model plant Arabidopsis thaliana, the entire three-step conversion is catalyzed by large, multidomain proteins known as rhamnose synthases (RHM). biorxiv.orgmdpi.com These enzymes are trifunctional, containing the UDP-glucose 4,6-dehydratase activity in the N-terminal region and the epimerase and reductase activities in the C-terminal region. uniprot.org Arabidopsis has three isoenzymes encoded by the genes RHM1, RHM2 (also known as MUM4), and RHM3. mdpi.comnih.govbiorxiv.org While biochemically redundant, genetic studies show that RHM1 plays a major role in supplying UDP-rhamnose for the biosynthesis of both cell wall components and flavonol glycosides. nih.govnsf.gov
The genetic basis for UDP-L-rhamnose synthesis has also been identified in some large DNA viruses. researchgate.net The genome of Acanthamoeba polyphaga mimivirus, for instance, encodes the complete pathway with two distinct open reading frames. nih.gov The gene R141 codes for a UDP-glucose 4,6-dehydratase, while L780 encodes a bifunctional L-rhamnose synthase (3,5-epimerase/4-reductase), an organization similar to that found in fungi. nih.govresearchgate.net In contrast, the virus ATCV-1 only encodes the first enzyme, UGD, suggesting it may rely on host enzymes to complete the pathway. nih.gov
This variation in genetic organization—from two separate enzymes in fungi and some viruses to a single trifunctional protein in plants—highlights the evolutionary adaptations of the UDP-β-L-rhamnose biosynthetic pathway across different biological kingdoms.
Table 1: Key Genes in UDP-β-L-Rhamnose Biosynthesis
| Gene(s) | Encoded Enzyme(s) | Function(s) | Example Organism(s) |
|---|---|---|---|
| RHM1, RHM2/MUM4, RHM3 | Rhamnose Synthase (Trifunctional) | Catalyzes dehydration, epimerization, and reduction of UDP-glucose to UDP-L-rhamnose. uniprot.org | Arabidopsis thaliana mdpi.comnih.gov |
| Ugd (or equivalent) and Uger (or equivalent) | 1. UDP-glucose 4,6-dehydratase 2. UDP-4-keto-6-deoxyglucose 3,5-epimerase/4-reductase (bifunctional) | 1. Converts UDP-glucose to UDP-4-keto-6-deoxyglucose. 2. Converts UDP-4-keto-6-deoxyglucose to UDP-L-rhamnose. nih.gov | Magnaporthe grisea, Botryotinia fuckeliana nih.gov | | GAL102 | UDP-glucose 4,6-dehydratase homolog | Involved in cell wall integrity and mannan (B1593421) biosynthesis. nih.gov | Candida albicans nih.gov | | R141 and L780 | 1. UDP-glucose 4,6-dehydratase (R141) 2. L-rhamnose synthase (3,5-epimerase/4-reductase) (L780) | 1. Converts UDP-glucose to UDP-4-keto-6-deoxyglucose. 2. Converts UDP-4-keto-6-deoxyglucose to UDP-L-rhamnose. nih.gov | Acanthamoeba polyphaga mimivirus nih.govnih.gov |
Enzymology and Mechanistic Investigations of Udp β L Rhamnose Associated Proteins
Structure-Function Relationship of UDP-L-Rhamnose Synthases
UDP-L-rhamnose synthases are pivotal enzymes that catalyze the multi-step conversion of UDP-D-glucose into UDP-L-rhamnose. In many organisms, including viruses and plants, this process is carried out by a single bifunctional protein. portlandpress.com
UDP-L-rhamnose synthases are members of the well-characterized short-chain dehydrogenase/reductase (SDR) superfamily. nih.govcornell.edu Structural investigations, such as the high-resolution analysis of the L780 enzyme from the Acanthamoeba polyphaga Mimivirus, reveal a dimeric quaternary structure. nih.govnih.gov Each subunit of the dimer adopts a bilobal-shaped architecture, which is characteristic of the SDR fold. nih.gov
This structure is organized into two primary domains:
An N-terminal domain: This domain is primarily responsible for binding the dinucleotide cofactor, typically NADP+. nih.gov
A C-terminal domain: This domain plays the crucial role of binding the UDP-sugar substrate and positioning it correctly within the active site for catalysis. nih.gov
In plants, enzymes like RHAMNOSE 1 (RHM1) are composed of two distinct catalytically active domains connected by an intrinsically disordered region: an N-terminal dehydration domain and a C-terminal epimerization-reduction domain, reflecting the multiple reaction steps they catalyze. nsf.gov
The active site of UDP-L-rhamnose synthase is a precisely organized pocket designed to accommodate both the nucleotide and sugar moieties of the substrate. In the L780 viral synthase, the binding of the UDP-L-rhamnose product involves several key interactions. nih.gov The uracil (B121893) base of UDP engages in a stacking interaction with the side chain of Tyr 179. nih.gov The ribose component is surrounded by the side chains of His 221 and Gln 246. nih.gov
Crucially, the phosphoryl groups of UDP form electrostatic interactions with the side chains of key amino acid residues, including Lys 175 and Arg 254. nih.gov Structural models suggest that upon substrate binding, a conformational change occurs, particularly involving Lys 175, which moves to function as an active site acid during the catalytic cycle. nih.gov
Kinetic and Mechanistic Analyses of Biosynthetic Enzymes
Kinetic studies provide quantitative insights into the efficiency and substrate preferences of the enzymes responsible for synthesizing UDP-L-rhamnose. These analyses, often coupled with mutagenesis, help to elucidate the catalytic mechanism.
Many UDP-L-rhamnose synthases exhibit a degree of flexibility in their substrate recognition, although a clear preference is typically observed. The L780 synthase from Mimivirus, for example, can utilize both UDP- and dTDP-linked sugar intermediates. nih.govnih.gov However, kinetic analysis demonstrates a significantly higher catalytic efficiency with the UDP-linked substrate. nih.govnih.gov The catalytic efficiency (kcat/KM) for UDP-4-keto-6-deoxy-D-glucose is approximately 4.3 times higher than that for the corresponding dTDP-linked sugar. nih.gov Similarly, the UDP-D-glucose 4,6-dehydratase (TvUGD) from Trichomonas vaginalis shows a twenty-fold higher affinity for UDP-D-glucose compared to dTDP-D-glucose. mdpi.com This preference is suggested to be driven by specific interactions with the ribose moiety of the UDP nucleotide. mdpi.com
| Substrate | KM (µM) | kcat (s-1) | Catalytic Efficiency (kcat/KM) (M-1s-1) |
|---|---|---|---|
| UDP-4-keto-6-deoxy-D-glucose | 30 ± 4 | 0.10 ± 0.003 | 3.3 x 103 |
| dTDP-4-keto-6-deoxy-D-glucose | 170 ± 20 | 0.13 ± 0.005 | 7.6 x 102 |
Data derived from a study on the L780 enzyme from Acanthamoeba polyphaga Mimivirus. nih.gov
Site-directed mutagenesis is a powerful tool for probing the function of specific amino acids within an enzyme's active site. For the viral UDP-L-rhamnose synthase L780, this technique has been used to identify two residues as being critical for catalysis: Cys 108 and Lys 175. nih.govresearchgate.net
Mutagenesis studies revealed the following:
K175A Mutant: Replacing lysine (B10760008) at position 175 with alanine (B10760859) resulted in a significant reduction in the enzyme's catalytic efficiency, confirming its important role, likely as an active site acid. nih.gov
C108S Mutant: Substitution of cysteine at position 108 with serine led to a complete loss of enzymatic activity. nih.gov
C108S/K175A Double Mutant: As expected, the double mutant also showed no detectable enzymatic activity. nih.gov
These findings underscore the essential roles of Cys 108 and Lys 175 in the chemical mechanism of UDP-L-rhamnose synthesis. nih.govnih.gov
Substrate Recognition and Catalysis by UDP-Rhamnosyltransferases
Once synthesized, UDP-β-L-rhamnose serves as a sugar donor for rhamnosyltransferases, which catalyze the transfer of the rhamnosyl moiety to a wide array of acceptor molecules, such as flavonoids and bacterial lipopolysaccharides. portlandpress.comdundee.ac.uk The specificity of these enzymes for both the UDP-β-L-rhamnose donor and the acceptor substrate is critical for the generation of correctly structured glycoconjugates.
Structural and mutational analyses of plant rhamnosyltransferases have identified key residues responsible for donor recognition. In UGT89C1 from Arabidopsis thaliana, four residues—Pro147, Ile148, Asp356, and His357—are crucial for the specific recognition of UDP-β-L-rhamnose. nih.govresearchgate.net Altering His357 to glutamine (H357Q) broadened the enzyme's specificity, allowing it to also utilize UDP-glucose as a donor, highlighting the role of this residue in discriminating between sugar nucleotides. nih.govresearchgate.net The catalytic mechanism of UGT89C1 relies on His21 acting as the catalytic base. nih.gov
Regioselectivity and Stereoselectivity in Glycosyl Transfer
The enzymatic transfer of L-rhamnose from the activated sugar donor UDP-β-L-rhamnose to an acceptor molecule is a process defined by high degrees of precision, specifically in terms of regioselectivity and stereoselectivity. Glycosyltransferases (GTs) that utilize UDP-β-L-rhamnose ensure that the rhamnosyl moiety is attached to a specific hydroxyl group on the acceptor (regioselectivity) and with a defined orientation of the newly formed glycosidic bond (stereoselectivity).
Research into plant-derived rhamnosyltransferases has provided detailed examples of this specificity. For instance, a purified enzyme from young pumelo leaves demonstrated the ability to selectively transfer rhamnose from UDP-β-L-rhamnose to flavonoid-7-O-glucosides. dundee.ac.uk Notably, this enzyme showed no activity towards flavonoid 5-O-glucosides or the flavonoid aglycones themselves, highlighting its strict regioselectivity for the 7-O-glucoside position. dundee.ac.uk
Further illustrating this precision, multifunctional enzymes can possess domains with distinct selectivities. For example, the protein A064R from a giant virus contains two separate rhamnosyltransferase domains. The first domain, A064R-D1, specifically catalyzes the addition of the initial rhamnose to the 4'-OH position of a xylose residue, a clear demonstration of regioselectivity. dundee.ac.uk The second domain, A064R-D2, then acts on this modified substrate to attach the terminal rhamnose residue. dundee.ac.uk
The stereochemical outcome of the glycosylation—whether the anomeric configuration of the sugar is retained or inverted—is a fundamental characteristic of the specific glycosyltransferase. Many rhamnosyltransferases are configuration-inverting enzymes. qmul.ac.uk A well-documented example is the flavonol-3-O-glucoside L-rhamnosyltransferase, which transfers L-rhamnose from UDP-β-L-rhamnose to a flavonol 3-O-β-D-glucoside. qmul.ac.uk This reaction results in the formation of a flavonol 3-O-[α-L-rhamnosyl-(1→6)-β-D-glucoside], where the anomeric configuration has been inverted from beta in the UDP-donor to alpha in the final product. qmul.ac.uk The nature of the acceptor molecule can also influence the stereochemical outcome of glycosylation reactions. researchgate.net
The table below summarizes the regioselectivity of different rhamnosyltransferases.
| Enzyme/Domain | Source Organism/System | Donor Substrate | Acceptor Substrate | Position of Rhamnosylation |
| Rhamnosyltransferase | Pumelo leaves | UDP-β-L-rhamnose | Flavonoid-7-O-glucosides | 7-OH of the glucoside |
| A064R-D1 | Giant Virus | UDP-β-L-rhamnose | Xylose residue | 4'-OH |
| A064R-D2 | Giant Virus | UDP-β-L-rhamnose | Rhamnose-xylose unit | Terminal rhamnose |
| Flavonol-3-O-glucoside L-rhamnosyltransferase | Tulipa cv apeldoorn | UDP-β-L-rhamnose | Flavonol 3-O-β-D-glucoside | 6''-OH of the glucoside |
| MrUGT78R1 / MrUGT78R2 | Morella rubra | UDP-β-L-rhamnose | Flavonol aglycones (e.g., Myricetin, Quercetin (B1663063), Kaempferol) | 3-OH |
Structural Insights into Glycosyltransferase-UDP-Rhamnose Interactions
Structural biology has been instrumental in elucidating the molecular basis for the specificity of glycosyltransferases towards UDP-β-L-rhamnose. Crystal structures and homology modeling reveal that these enzymes possess conserved structural folds that serve as scaffolds, with variable loop regions that are crucial for conferring substrate specificity. nih.gov
Plant UDP-glycosyltransferases (UGTs) typically exhibit a GT-B fold, which consists of two distinct Rossmann-like domains at the N- and C-termini. mdpi.com The C-terminal domain is primarily responsible for binding the UDP moiety of the sugar donor, while the N-terminal domain is involved in recognizing the acceptor molecule. mdpi.com Within the C-terminal domain of UGTs, a highly conserved 44-amino acid sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) box plays a critical role in sugar donor recognition and binding. mdpi.comoup.com
Specific amino acid residues within the enzyme's active site are key to stabilizing the interaction with UDP-β-L-rhamnose. For example, in the rhamnosyltransferase MrUGT78R1 from Morella rubra, the residue Proline-143 establishes a hydrophobic interaction with the methyl group of the rhamnose moiety. oup.com This interaction is vital for the stable binding of the substrate, as mutating this proline to a hydrophilic serine residue completely abolishes the enzyme's activity. oup.com Furthermore, Asparagine-386 in the same enzyme forms a hydrogen bond with the diphosphate (B83284) group of UDP-β-L-rhamnose, an interaction demonstrated to be essential for enzymatic activity. oup.com
The binding of the acceptor substrate occurs in a pocket created by the two domains, where specific loops and extensions from the core structure correctly orient the target hydroxyl group for nucleophilic attack on the anomeric carbon of the donor sugar. nih.govnih.gov This precise positioning, dictated by the unique architecture of each glycosyltransferase, is the structural foundation for the enzyme's regioselectivity and stereoselectivity, ensuring the fidelity of glycan synthesis. nih.gov
The table below details key structural features and amino acid residues involved in the interaction with UDP-β-L-rhamnose.
| Structural Feature | Location | Function | Key Amino Acid Residues (Example: MrUGT78R1) |
| GT-B Fold | Overall Structure | Scaffold for donor and acceptor binding | N/A |
| C-terminal Domain | C-terminus | Binds the UDP moiety of the sugar donor | Asn386 |
| N-terminal Domain | N-terminus | Binds the acceptor molecule | N/A |
| PSPG Box | C-terminal Domain | Critical for sugar donor preference | Part of the UDP-Rha binding site |
| Hydrophobic Pocket | Active Site | Stabilizes the rhamnose moiety | Pro143 |
| Hydrogen Bonding Site | Active Site | Interacts with the diphosphate group | Asn386 |
Biological Roles of Udp β L Rhamnose in Glycoconjugate Biogenesis
Contribution to Plant Cell Wall Polysaccharide Assembly
The plant cell wall is a dynamic and intricate structure, and UDP-β-L-rhamnose is an essential precursor for the synthesis of key pectin (B1162225) components, which are crucial for cell wall integrity and flexibility. plos.orgdntb.gov.ua
Pectin Biosynthesis and Rhamnogalacturonan Formation
Pectins are a family of complex polysaccharides in the plant primary cell wall, and among them, rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II) are vital for the structural integrity of the pectin matrix. nih.govuga.edu UDP-β-L-rhamnose is the direct donor of the L-rhamnose residues that form the backbone of these molecules. plos.orgdntb.gov.uanih.gov
The backbone of RG-I is composed of a repeating disaccharide of [→4)-α-D-galacturonic acid-(1→2)-α-L-rhamnose-(1→]. nih.govnih.gov The biosynthesis of this backbone is dependent on the availability of UDP-α-D-galacturonic acid and UDP-β-L-rhamnose. Rhamnosyltransferases, a class of glycosyltransferases, catalyze the transfer of rhamnose from UDP-β-L-rhamnose to the growing polysaccharide chain within the Golgi apparatus. portlandpress.com The incorporation of rhamnose introduces kinks into the otherwise linear homogalacturonan chains, allowing for the attachment of side chains and contributing to the gel-like properties of the pectin matrix. nih.gov
Rhamnogalacturonan II, although less abundant, is a highly complex and conserved pectic polysaccharide essential for normal plant growth and development. nih.govwikipedia.org It is composed of a homogalacturonan backbone with four distinct side chains containing 12 different types of monosaccharides. wikipedia.org L-rhamnose, derived from UDP-β-L-rhamnose, is a key constituent of these side chains, contributing to the intricate structure of RG-II that is critical for the formation of borate (B1201080) diester cross-links between pectin molecules, thereby strengthening the cell wall. nih.govuga.edu
| Pectin Component | Role of UDP-β-L-Rhamnose | Key Structural Feature |
| Rhamnogalacturonan I (RG-I) | Donor of L-rhamnose for the backbone | Repeating disaccharide of [→4)-α-D-galacturonic acid-(1→2)-α-L-rhamnose-(1→] |
| Rhamnogalacturonan II (RG-II) | Donor of L-rhamnose for the side chains | Complex structure with borate diester cross-linking |
Involvement in Microbial Glycan Synthesis
UDP-β-L-rhamnose is not exclusive to plants and plays a significant role in the biosynthesis of various glycans in microorganisms, contributing to their cell surface architecture and interaction with their environment. nih.govdundee.ac.uknih.gov
Bacterial Polysaccharide and Glycoprotein Modification
In many bacteria, L-rhamnose is a common component of cell wall polysaccharides, capsular polysaccharides (CPS), and lipopolysaccharides (LPS). nih.govoup.comoup.com While dTDP-L-rhamnose is the more common rhamnose donor in bacteria, some species utilize UDP-β-L-rhamnose for the synthesis of their surface glycans. nih.gov These rhamnose-containing polysaccharides are often crucial for bacterial survival, protecting the cell from environmental stresses, mediating adhesion to host cells, and acting as virulence factors in pathogenic bacteria. oup.comresearchgate.net
Furthermore, bacterial glycoproteins, which are increasingly recognized for their importance in various cellular processes, can be modified with L-rhamnose derived from UDP-β-L-rhamnose. This glycosylation can affect protein folding, stability, and function, playing a role in processes such as biofilm formation and host-pathogen interactions. medchemexpress.com
Glycosylation of Specialized Metabolites in Microorganisms
Microorganisms produce a vast array of specialized metabolites, including many antibiotics and other bioactive compounds. Glycosylation, the attachment of sugar moieties, is a common modification of these metabolites, and UDP-β-L-rhamnose can serve as the donor for rhamnosylation. nih.gov The addition of rhamnose can significantly alter the pharmacological properties of these molecules, affecting their solubility, stability, and biological activity. For example, the rhamnosylation of flavonoids and other secondary metabolites in bacteria can enhance their antimicrobial or other therapeutic effects. nih.gov
Precursor in the Biosynthesis of Plant Specialized Metabolites
In addition to its structural role in the cell wall, UDP-β-L-rhamnose is a key precursor in the glycosylation of a wide variety of plant specialized metabolites. plos.orgnih.govnih.gov This glycosylation is a crucial step in the diversification and regulation of these compounds.
Glycosyltransferases utilize UDP-β-L-rhamnose to attach rhamnose to a diverse range of aglycones, including flavonoids, terpenoids, and alkaloids. nih.govoup.com This rhamnosylation has profound effects on the properties of these metabolites. For instance, the addition of a rhamnose moiety can increase the water solubility of hydrophobic compounds, facilitating their transport and storage within the plant cell, often in the vacuole. nih.gov
Furthermore, glycosylation can modulate the biological activity of these specialized metabolites. nih.gov For example, the specific pattern of glycosylation on a flavonoid can determine its antioxidant capacity, its role as a UV protectant, or its function in attracting pollinators and deterring herbivores. The attachment of rhamnose can also be a prerequisite for further modifications, leading to the vast chemical diversity observed in plant specialized metabolites. nih.gov
| Class of Specialized Metabolite | Role of Rhamnosylation (from UDP-β-L-Rhamnose) | Example of Effect |
| Flavonoids | Increases solubility, modulates bioactivity | Enhanced antioxidant activity, altered color for pollination |
| Terpenoids | Affects volatility and signaling properties | Modified scent for defense or attraction |
| Alkaloids | Influences toxicity and storage | Detoxification and sequestration in the vacuole |
UDP-β-L-Rhamnose Disodium (B8443419) Salt: A Key Intermediate in Glycoconjugate Biogenesis
Uridine (B1682114) diphosphate-β-L-rhamnose (UDP-β-L-rhamnose), often found as its disodium salt, is a critical activated sugar nucleotide involved in the biosynthesis of a wide array of glycoconjugates in plants and some bacteria. nih.govnih.gov This molecule serves as the primary donor of L-rhamnose for glycosyltransferases, enzymes that catalyze the attachment of this deoxy sugar to various acceptor molecules, leading to the formation of structurally and functionally diverse compounds. peptide.co.jp The presence of rhamnose moieties in these natural products is crucial for their biological activities and physicochemical properties. nih.gov
Chemical Properties and Structure
UDP-β-L-rhamnose disodium salt is a water-soluble compound with the chemical formula C15H22N2Na2O16P2. biosynth.com It has a molecular weight of 594.27 g/mol . biosynth.com The molecule consists of a uridine monophosphate (UMP) core linked via a pyrophosphate bridge to the anomeric carbon of L-rhamnose. The β-configuration at the anomeric center is crucial for its recognition by specific glycosyltransferases.
| Property | Value | Source |
| Chemical Formula | C15H22N2Na2O16P2 | biosynth.com |
| Molecular Weight | 594.27 g/mol | biosynth.com |
| CAS Number | 1526988-33-9 | biosynth.com |
| Synonyms | Uridine 5'-[3-(6-deoxy-L-mannopyranosyl) dihydrogen diphosphate], Uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate] | biosynth.com |
Biosynthesis
The biosynthesis of UDP-β-L-rhamnose is a multi-step enzymatic process that begins with UDP-D-glucose. In plants, this conversion is catalyzed by a single, multifunctional enzyme known as UDP-L-rhamnose synthase (RHM). nih.govnsf.gov This enzyme possesses both UDP-D-glucose 4,6-dehydratase and UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase-4-reductase activities. nih.gov The process can be summarized in the following steps:
Dehydration: UDP-D-glucose is first converted to UDP-4-keto-6-deoxy-D-glucose by the dehydratase domain of RHM. nih.gov
Epimerization and Reduction: The intermediate is then acted upon by the epimerase-reductase domain to yield the final product, UDP-β-L-rhamnose. nih.gov
In some organisms, these steps may be carried out by separate enzymes. For instance, in some bacteria, the synthesis of the related dTDP-L-rhamnose involves four separate enzymes (RmlA, RmlB, RmlC, and RmlD). researchgate.net
UDP-β-L-rhamnose is the activated form of L-rhamnose used by glycosyltransferases for the rhamnosylation of a diverse range of natural products. peptide.co.jppeptanova.de This glycosylation is a key post-synthetic modification that can significantly alter the properties of the aglycone, including its solubility, stability, and biological activity. nih.gov
Flavonoids are a large class of plant secondary metabolites with a wide range of biological activities. Glycosylation, and specifically rhamnosylation, is a common modification of flavonoids that enhances their diversity and bioactivity. nih.gov UDP-β-L-rhamnose serves as the sugar donor for rhamnosyltransferases that attach L-rhamnose to flavonoid aglycones or to other sugar moieties already attached to the flavonoid core. nih.govqmul.ac.uk
One of the most well-known examples is the formation of rutin (B1680289) from quercetin (B1663063). In this pathway, a glucosyltransferase first adds a glucose moiety to the 3-hydroxyl group of quercetin to form isoquercitrin. Subsequently, a specific rhamnosyltransferase utilizes UDP-β-L-rhamnose to attach an L-rhamnose residue to the 6-position of the glucose, forming the disaccharide rutinose. ebi.ac.uk This rhamnosylation is catalyzed by flavonol-3-O-glucoside L-rhamnosyltransferase. qmul.ac.uk
The attachment of rhamnose can influence the pharmacological properties of flavonoids. For example, the rhamnose-containing flavonoid myricitrin, a 3-O-α-L-rhamnopyranoside of myricetin, exhibits increased water solubility and enhanced bioavailability compared to its aglycone. researchgate.net
| Flavonoid Aglycone | Glycosylated Product | Enzyme Class |
| Quercetin | Rutin (via isoquercitrin) | Flavonol-3-O-glucoside L-rhamnosyltransferase |
| Myricetin | Myricitrin | Rhamnosyltransferase |
| Kaempferol | Kaempferol glycosides | Rhamnosyltransferase |
Triterpenoid (B12794562) saponins (B1172615) are a diverse group of glycosides characterized by a triterpenoid aglycone linked to one or more sugar chains. These compounds are known for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. frontiersin.org The sugar chains often contain L-rhamnose, which is transferred from UDP-β-L-rhamnose by specific glycosyltransferases. frontiersin.org
The biosynthesis of these complex molecules involves a series of glycosylation steps catalyzed by different glycosyltransferases with specificities for both the sugar donor and the acceptor molecule. The incorporation of rhamnose into the sugar chains of triterpenoid saponins can significantly impact their biological activity. For instance, rhamnose-containing ursolic acid and betulinic acid saponins have demonstrated cytotoxic potential against human colorectal adenocarcinoma cells. researchgate.net
The structural diversity of triterpenoid saponins is largely due to the variation in the sugar moieties attached to the aglycone, highlighting the importance of UDP-β-L-rhamnose as a key building block in their biosynthesis. frontiersin.org
| Triterpenoid Aglycone | Class of Glycoside | Biological Activity |
| Oleanane-type | Triterpenoid Saponins | Anti-inflammatory, Anti-cancer |
| Ursolic acid | Triterpenoid Saponins | Cytotoxic |
| Betulinic acid | Triterpenoid Saponins | Cytotoxic |
Strategic Approaches for Chemo Enzymatic Synthesis and Metabolic Engineering
In Vitro Enzymatic Synthesis of UDP-β-L-Rhamnose and Analogues
In vitro enzymatic synthesis offers a controlled environment for producing UDP-β-L-rhamnose with high purity and yield. This strategy relies on the coordinated action of several enzymes that constitute the biosynthetic pathway, starting from simple and readily available precursors.
The foundation of in vitro synthesis is the production of highly active and pure enzymes. The biosynthetic pathway for UDP-L-rhamnose typically starts from Uridine-5'-triphosphate (UTP) and Glucose-1-phosphate (Glc-1-P). In fungi and plants, this conversion is often streamlined. For instance, fungi utilize a UDP-glucose-4,6-dehydratase and a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/-4-reductase for the synthesis. taylorfrancis.com Plants can employ a single multifunctional protein, UDP-L-rhamnose synthase (RHM), that catalyzes the entire three-step conversion from UDP-glucose. nih.gov
For laboratory and industrial-scale production, the genes encoding these enzymes are commonly cloned and expressed in heterologous hosts, most frequently Escherichia coli. The use of expression vectors, such as the pET series, allows for high-level production of the recombinant proteins, often with affinity tags like a polyhistidine (His6)-tag to simplify purification.
A generalized purification protocol involves the following steps:
Cell Lysis: Harvested cells expressing the target enzyme are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a chromatography column containing a resin with high affinity for the tag (e.g., Nickel-NTA for His-tagged proteins).
Washing and Elution: The column is washed to remove non-specifically bound proteins, and the target enzyme is subsequently eluted using a competitor molecule, such as imidazole.
Buffer Exchange/Desalting: The purified enzyme is transferred into a suitable storage buffer, often containing glycerol (B35011) for stability, and stored at low temperatures (-20°C or -80°C).
This standardized approach enables the rapid and efficient production of the necessary biocatalysts for the synthesis of UDP-β-L-rhamnose. The table below summarizes enzymes involved in analogous dTDP-L-rhamnose synthesis, which follows a similar enzymatic logic and for which detailed purification data is available.
| Enzyme (from S. syringae) | Function in Pathway | Optimal Temperature | Optimal pH | Kinetic Parameters (Substrate) |
|---|---|---|---|---|
| Ss-RmlA | Glucose-1-phosphate thymidylyltransferase | 37°C | 9.0 | Km: 49.56 µM (dTTP), 117.30 µM (Glc-1-P) |
| Ss-RmlB | dTDP-D-glucose 4,6-dehydratase | 50°C | 7.5 | Km: 98.60 µM (dTDP-glucose) |
| Ss-RmlC | dTDP-4-keto-6-deoxy-glucose 3,5-epimerase | N/A | N/A | N/A |
| Ss-RmlD | dTDP-4-keto-rhamnose reductase | N/A | N/A | N/A |
Data derived from studies on the analogous dTDP-L-rhamnose synthesis pathway. nih.gov
To improve efficiency and reduce costs associated with intermediate purification steps, researchers have developed one-pot, multi-enzyme (OPME) synthesis strategies. In this approach, all necessary enzymes and substrates are combined in a single reaction vessel, allowing the biosynthetic cascade to proceed uninterrupted from the initial precursors to the final product.
A typical OPME system for UDP-β-L-rhamnose would start with UTP and Glucose-1-phosphate. The synthesis involves the following enzymatic steps:
UDP-Glucose Pyrophosphorylase (UGPase): Catalyzes the formation of UDP-glucose from UTP and Glc-1-P.
UDP-L-Rhamnose Synthase (RHM) or equivalent multi-enzyme system: Converts UDP-glucose into UDP-L-rhamnose. This step requires a nicotinamide (B372718) cofactor, typically NADPH.
To drive the reaction equilibrium towards product formation and prevent degradation, supplementary enzymes are often included. For example, an inorganic pyrophosphatase (PPase) can be added to hydrolyze the pyrophosphate (PPi) byproduct from the UGPase reaction, pulling the synthesis forward. researchgate.net Furthermore, a cofactor regeneration system for NADPH may be incorporated to ensure a continuous supply for the reductase activity within the RHM enzyme.
One study on the synthesis of the related compound dUDP-L-rhamnose using a one-pot system with four recombinant enzymes (Ss-RmlABCD) from Saccharothrix syringae achieved a final product yield of 46% after 90 minutes under optimized conditions. nih.govdtu.dk This demonstrates the viability of OPME systems for producing nucleotide rhamnose sugars efficiently.
| Product | Enzyme System | Starting Substrates | Key Conditions | Max Yield | Time to Max Yield |
|---|---|---|---|---|---|
| dUDP-L-rhamnose | Ss-RmlABCD | dUTP, Glc-1-P | pH 8.5, 30°C, 1.5 mM NADPH | 46% | 90 min |
Data from a one-pot synthesis of a UDP-rhamnose analogue. nih.govdtu.dk
Metabolic Engineering of Microbial Cell Factories for UDP-β-L-Rhamnose Production and Utilization
While in vitro methods offer high control, metabolic engineering of microbial hosts like E. coli provides a promising avenue for the in vivo production of UDP-β-L-rhamnose and its subsequent use in glycosylation pathways. This whole-cell biocatalysis approach leverages the cell's own metabolism to generate precursors and cofactors, potentially lowering production costs.
A primary bottleneck in the microbial production of glycosylated products is the limited intracellular pool of required nucleotide sugar donors. nih.govnih.gov The precursor for UDP-L-rhamnose is UDP-glucose. Therefore, strategies to increase the availability of UDP-glucose are critical for enhancing the downstream production of UDP-L-rhamnose.
Several metabolic engineering strategies have been successfully employed to boost UDP-glucose pools in E. coli:
Overexpression of Key Enzymes: Increasing the expression of genes involved in the UDP-glucose biosynthetic pathway can significantly enhance its supply. Overexpressing galU, which encodes UDP-glucose pyrophosphorylase, is a common and effective strategy. url.edumdpi.com
Deletion of Competing Pathways: Knocking out genes that divert precursors away from the target pathway can redirect metabolic flux towards UDP-glucose synthesis. For example, deleting genes involved in the synthesis of colanic acid or other polysaccharides that consume UDP-glucose can increase its availability for heterologous pathways.
Pathway Regulation: Modulating the expression of global regulators can also influence precursor supply. For instance, manipulating regulators involved in central carbon metabolism can increase the flux towards Glucose-1-phosphate, a direct precursor for UDP-glucose.
A recent study demonstrated that by introducing a cellobiose (B7769950) phosphorolysis pathway and screening various UDP-glucose synthesis pathways, the production of UDP-rhamnose in E. coli could be significantly enhanced, reaching a titer of 82.2 mg/L. nih.gov
Beyond producing UDP-β-L-rhamnose itself, the ultimate goal is often to use it as a sugar donor for the biosynthesis of valuable glycosylated natural products. This requires the reconstruction of a complete multi-step pathway in a heterologous host.
This process involves:
Introducing the UDP-L-rhamnose synthesis pathway: Co-expressing the necessary enzymes, such as UDP-L-rhamnose synthase (e.g., AtRHM from Arabidopsis thaliana), to convert endogenous UDP-glucose into UDP-L-rhamnose. nih.gov
Introducing a Glycosyltransferase (GT): Expressing a specific GT that can transfer the rhamnose moiety from UDP-L-rhamnose to a desired aglycone acceptor.
Ensuring Aglycone and Cofactor Supply: Engineering the host to either produce the aglycone substrate endogenously or efficiently import it from the culture medium. Additionally, ensuring an adequate supply of cofactors like NADPH is crucial for the rhamnose synthesis step.
Researchers successfully produced the rhamnosylated flavonoid, quercitrin (B1678633), in E. coli by coupling a UDP-rhamnose generation system with a rhamnosyltransferase. nih.gov By systematically optimizing the pathway through improving UTP and NADPH supply, they achieved a final quercitrin titer of 7627 mg/L, which stands as the highest yield reported in E. coli and highlights the power of metabolic engineering for producing complex glycosylated molecules. nih.gov
| Target Product | Host Strain | Key Engineering Strategies | Resulting Titer |
|---|---|---|---|
| UDP-rhamnose | E. coli | Introduction of cellobiose phosphorolysis pathway and AtRHM | 82.2 mg/L |
| Quercitrin | E. coli | Coupling UDP-rhamnose system with AtUGT78D1, improving NADPH/UTP supply | 7627 mg/L |
Data from metabolic engineering strategies in E. coli. nih.gov
Chemo-Enzymatic Methods for Stereopure Nucleotide Sugar Preparation
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic catalysis. This hybrid approach is particularly useful for preparing stereopure nucleotide sugars and their analogues, which can be challenging to produce through purely chemical or biological methods. frontiersin.orgnih.gov
A common chemo-enzymatic strategy involves the chemical synthesis of a sugar-1-phosphate, which then serves as a substrate for an enzymatic reaction. frontiersin.org This circumvents potential limitations in the substrate specificity of sugar kinases that are typically used in fully enzymatic in vitro systems. The key enzymatic step often employs a promiscuous UDP-sugar pyrophosphorylase (USPase), which can accept a variety of sugar-1-phosphates and catalyze their conversion to the corresponding UDP-sugar with high stereoselectivity. frontiersin.org
This method offers several advantages:
Stereochemical Control: Enzymes ensure the correct anomeric configuration (α- for UDP-glucose precursors) in the final product, which is difficult to control chemically.
Access to Analogues: Chemical synthesis allows for the creation of modified or unnatural sugar-1-phosphates, which can then be enzymatically converted into novel UDP-sugar analogues for use as biochemical probes or in glycorandomization studies.
Simplified Process: The approach avoids complex protection and deprotection steps that are characteristic of purely chemical syntheses of nucleotide sugars.
For example, a facile, three-step chemo-enzymatic procedure has been developed for the synthesis of UDP-α-D-xylose and UDP-β-L-arabinose. This method starts with the chemical synthesis of the respective sugar-1-phosphates, which are then efficiently converted to the stereopure UDP-sugars using a recombinant UDP-sugar pyrophosphorylase. frontiersin.org This strategy provides a scalable and efficient route to biologically active nucleotide sugars that are otherwise difficult to obtain.
Advanced Analytical Methodologies for Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of UDP-β-L-Rhamnose. These techniques provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of carbohydrates, including the determination of anomeric configuration in molecules like UDP-β-L-Rhamnose. The anomeric configuration (α or β) of the rhamnose moiety is critical for its biological activity. In ¹H NMR, the signal of the anomeric proton (H-1) typically appears in a distinct region of the spectrum (around 4.3-5.9 ppm). The coupling constant (³J(H1,H2)) between the anomeric proton and the proton on the adjacent carbon (H-2) is a key indicator of the anomeric configuration. For monosaccharides with an equatorial H-2, such as rhamnose, the distinction between α and β anomers based on this coupling constant can be challenging as both may exhibit small values. unina.it Therefore, ¹³C NMR chemical shifts of the anomeric carbon are often used as a complementary method for confirmation. unina.itunimo.it Generally, the anomeric carbon of β-anomers resonates at a higher field compared to α-anomers. unina.it
In the context of enzymatic synthesis of UDP-β-L-Rhamnose, NMR is also employed for product identification. By comparing the NMR spectra of the reaction product with that of a known standard, researchers can confirm the successful synthesis of the desired compound.
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In the study of UDP-β-L-Rhamnose, electrospray ionization mass spectrometry (ESI-MS) is commonly used for product confirmation in enzymatic reactions. mdpi.com For instance, after an enzymatic reaction to synthesize UDP-L-rhamnose, ESI-MS can confirm the presence of the product by detecting its specific mass-to-charge ratio (m/z). mdpi.com
Furthermore, MS-based approaches have been developed to study the uptake of nucleotide sugars like UDP-L-Rhamnose into cellular compartments. This involves incubating cells or isolated organelles with the nucleotide sugar and then using MS to detect and quantify its presence inside, providing insights into transporter proteins and cellular metabolism. Combining liquid chromatography with mass spectrometry (LC-MS) has become an increasingly important technique for the separation and analysis of highly polar nucleotide sugars. nih.gov
Chromatographic Separations for Isolation and Quantification
Chromatographic techniques are fundamental for the isolation and quantification of UDP-β-L-Rhamnose from complex mixtures, such as reaction broths or biological extracts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotide sugars. Various HPLC methods have been developed for the separation and quantification of UDP-sugars. nih.gov Anion-exchange chromatography is particularly effective for separating negatively charged molecules like UDP-β-L-Rhamnose. mdpi.com In enzymatic assays, HPLC is used to monitor the progress of a reaction by separating the substrate from the product and quantifying their respective peak areas over time. mdpi.comnih.gov For instance, in the enzymatic synthesis of UDP-L-rhamnose from UDP-D-glucose, the conversion can be monitored by the appearance of a new peak corresponding to the product with a different retention time from the substrate. mdpi.com Porous graphitic carbon (PGC) columns have also been successfully employed for the HPLC separation of UDP-sugars. nih.gov
Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. CE offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and minimal sample and solvent consumption. mdpi.comsemanticscholar.org This makes it an attractive alternative for the analysis of precious and often low-abundance nucleotide sugars. mdpi.com CE can be used for the purity assessment and quantification of UDP-β-L-Rhamnose. Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for the sensitive and specific analysis of nucleotide sugars in complex biological samples. nih.gov
Enzyme Activity and Kinetic Assays for Biosynthetic and Transfer Enzymes
Understanding the enzymes that synthesize (biosynthetic enzymes) and utilize (glycosyltransferases) UDP-β-L-Rhamnose is crucial for comprehending its biological roles. Enzyme activity and kinetic assays are performed to characterize these enzymes.
Enzyme assays are designed to measure the rate of an enzymatic reaction. For enzymes involved in UDP-β-L-Rhamnose metabolism, this often involves monitoring the consumption of the substrate or the formation of the product over time using techniques like HPLC or spectrophotometry. mdpi.comnih.gov
Kinetic assays are performed to determine key enzymatic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ). The Kₘ value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an indicator of the enzyme's affinity for its substrate. The kₖₐₜ value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kₖₐₜ/Kₘ is a measure of the enzyme's catalytic efficiency.
For example, kinetic parameters have been determined for UDP-D-glucose 4,6-dehydratase (UGD), an enzyme in the UDP-L-rhamnose biosynthetic pathway. mdpi.com Similarly, kinetic analyses of rhamnosyltransferases, which transfer the rhamnose moiety from UDP-β-L-Rhamnose to an acceptor molecule, have been conducted to understand their substrate specificity and catalytic mechanism. oup.com
Interactive Data Table: Kinetic Parameters of Enzymes Involved in UDP-L-Rhamnose Metabolism
Below is a summary of reported kinetic parameters for enzymes associated with UDP-L-Rhamnose.
| Enzyme | Substrate | Kₘ (µM) | kₖₐₜ (s⁻¹) | Catalytic Efficiency (kₖₐₜ/Kₘ) (M⁻¹s⁻¹) |
| TvUGD mdpi.com | UDP-D-Glc | 21.3 ± 3.4 | 0.39 ± 0.01 | 1.83 x 10⁴ |
| TvUGD mdpi.com | dTDP-D-Glc | 362.8 ± 73.4 | 0.36 ± 0.03 | 9.92 x 10² |
| L780 nih.gov | UDP-4-keto-6-deoxy-d-glucose | 100 ± 10 | 1.2 ± 0.1 | 1.2 x 10⁴ |
| L780 nih.gov | dTDP-4-keto-6-deoxy-d-glucose | 800 ± 100 | 1.0 ± 0.1 | 1.25 x 10³ |
| MrUGT78R1 oup.com | Myricetin | 15.2 ± 1.2 | 1.5 ± 0.1 | 9.87 x 10⁴ |
| MrUGT78R1 oup.com | Quercetin (B1663063) | 18.5 ± 1.5 | 1.2 ± 0.1 | 6.49 x 10⁴ |
| MrUGT78R1 oup.com | Kaempferol | 20.1 ± 1.8 | 1.1 ± 0.1 | 5.47 x 10⁴ |
| MrUGT78R2 oup.com | Myricetin | 12.8 ± 1.1 | 1.1 ± 0.1 | 8.59 x 10⁴ |
| MrUGT78R2 oup.com | Quercetin | 15.6 ± 1.3 | 1.4 ± 0.1 | 8.97 x 10⁴ |
| MrUGT78R2 oup.com | Kaempferol | 17.3 ± 1.6 | 1.2 ± 0.1 | 6.94 x 10⁴ |
| MrUGT78W1 oup.com | Quercetin | 25.4 ± 2.1 | 1.8 ± 0.2 | 7.09 x 10⁴ |
Spectrophotometric and Radiometric Assay Development
Spectrophotometric and radiometric assays are fundamental techniques for characterizing the enzymatic synthesis and utilization of UDP-β-L-Rhamnose. These methods offer high sensitivity and are instrumental in determining key kinetic parameters.
Spectrophotometric Assays
Spectrophotometric assays are widely employed to monitor reactions involving UDP-β-L-Rhamnose by tracking the change in absorbance of a chromogenic substrate or a cofactor. A common approach for characterizing UDP-L-rhamnose synthase, an enzyme involved in the biosynthesis of UDP-L-rhamnose, involves monitoring the consumption of NADPH at 340 nm. nih.gov This continuous assay allows for the determination of steady-state kinetic parameters.
For instance, the kinetic properties of the L780 enzyme, a UDP-L-rhamnose synthase from Acanthamoeba polyphaga Mimivirus, were determined using such an assay. nih.gov The reaction mixture typically contains a buffer (e.g., HEPES at pH 8.0), NADPH, the enzyme, and the substrate (UDP-4-keto-6-deoxy-D-glucose). The reaction is initiated by the addition of the enzyme, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is measured over time. nih.gov
Table 1: Kinetic Parameters of L780 UDP-L-Rhamnose Synthase Determined by Spectrophotometric Assay
| Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) |
| UDP-4-keto-6-deoxy-D-glucose | 0.15 ± 0.02 | 1.5 ± 0.1 | 10,000 |
| dTDP-4-keto-6-deoxy-D-glucose | 0.8 ± 0.1 | 1.2 ± 0.1 | 1,500 |
| NADPH | 0.02 ± 0.003 | 1.4 ± 0.1 | 70,000 |
Data adapted from a study on L780 from Acanthamoeba polyphaga Mimivirus. nih.gov
Radiometric Assays
Radiometric assays offer exceptional sensitivity for detecting the transfer of radiolabeled moieties from donor to acceptor substrates. In the context of UDP-β-L-Rhamnose, these assays often involve the use of radiolabeled precursors, such as UDP-D-[U-¹⁴C]glucose, to enzymatically synthesize UDP-L-[U-¹⁴C]rhamnose. The function of rhamnosyltransferases, enzymes that transfer rhamnose from UDP-L-rhamnose to an acceptor molecule, can be verified using these radiolabeled substrates.
Emerging Research Avenues and Future Perspectives
Untapped Biological Roles and Discovery of Novel Rhamnosyltransferases
While L-rhamnose is known to be a crucial component of the cell wall in many pathogenic bacteria, its full range of biological roles is still being uncovered. researchgate.net Research is expanding beyond its structural function to explore its involvement in complex processes like bacterial fitness, virulence, biofilm formation, and host-pathogen interactions. researchgate.netnih.gov For instance, rhamnose displayed on the outer membrane of pathogenic gram-negative bacteria is recognized by lectins on human skin cells and is implicated in bacterial invasion. nih.gov The absence of rhamnose biosynthesis pathways in mammals makes the enzymes involved, particularly rhamnosyltransferases, attractive targets for novel antimicrobial agents. nih.gov
The discovery and characterization of novel rhamnosyltransferases (Rha-Ts) are central to this exploration. These enzymes catalyze the transfer of rhamnose from a nucleotide-activated sugar donor, such as UDP-β-L-Rhamnose in plants and fungi or dTDP-L-rhamnose in bacteria, to a wide array of acceptor molecules. nih.govportlandpress.comnih.gov The identification of new Rha-Ts is critical for understanding the diversification of rhamnosylated natural products, including antibiotics, flavonoids, and various glycoconjugates. portlandpress.comresearchgate.netnih.gov For example, a novel rhamnosyltransferase, SrGT822, was recently identified in Streptomyces sp. 147326 and was found to selectively rhamnosylate the thiopeptide antibiotic nosiheptide, significantly increasing its aqueous solubility and conferring a protective effect against MRSA infection in animal models. researchgate.net Another study identified EpF3R2″XylT, a novel enzyme from Epimedium pubescens that is responsible for the terminal modification of prenylated flavonol glycosides, offering a potential biosynthetic route for producing these medicinally important compounds. mdpi.com
Table 1: Examples of Recently Discovered Rhamnosyltransferases and Their Roles
| Enzyme Name | Source Organism | Substrate(s) | Product/Function | Reference(s) |
|---|---|---|---|---|
| SrGT822 | Streptomyces sp. 147326 | Nosiheptide, dTDP-L-rhamnose | NOS-R (rhamnosylated nosiheptide) with increased solubility and anti-MRSA activity. | researchgate.net |
| EarP | Pseudomonas aeruginosa, Pseudomonas putida | Elongation factor P (EF-P), dTDP-L-rhamnose | Rhamnosylates an arginine residue on EF-P, crucial for protein translation and pathogenicity. | nih.govportlandpress.com |
| EpF3R2″XylT | Epimedium pubescens | Prenylflavonol 3-O-rhamnosides (e.g., icariin), UDP-xylose | Adds a xylose moiety to the rhamnose, creating prenylated flavonol trisaccharides. | mdpi.com |
| SpnG | Saccharopolyspora spinosa | Spinosyns (polyketides), TDP-sugars | Final tailoring of spinosyns, which are used as pesticides. | portlandpress.com |
Advancements in High-Throughput Screening for Enzyme Engineering
The engineering of glycosyltransferases, including rhamnosyltransferases, to alter their substrate specificity or enhance their catalytic efficiency is a major goal in synthetic biology and biotechnology. However, this has been historically limited by the lack of efficient methods for screening large enzyme libraries. nih.govresearchgate.net Recent advancements in high-throughput screening (HTS) are overcoming this bottleneck. nih.govrsc.org These new methods allow researchers to rapidly test thousands to millions of enzyme variants for desired activities. jocpr.com
Modern HTS strategies for enzyme engineering often rely on fluorescence-based assays, where the enzymatic reaction produces a fluorescent signal. nih.govmdpi.com One approach detects the release of UDP, a byproduct of the glycosyl transfer reaction, which is then coupled to a secondary reaction that generates fluorescence or luminescence. mdpi.commdpi.com Another powerful technique is droplet-based microfluidics, which compartmentalizes individual cells expressing enzyme variants into millions of tiny droplets. nih.gov Within these microreactors, the enzymatic reaction occurs, and droplets containing active variants can be sorted using fluorescence-activated cell sorting (FACS), achieving screening throughputs of up to 10⁸ events per hour. nih.govnih.gov
These technologies are crucial for the directed evolution of enzymes, a process that mimics natural selection in the laboratory to create enzymes with novel or improved properties. By enabling the screening of vast libraries of mutants, HTS accelerates the discovery of rhamnosyltransferases with tailored specificities for producing novel glycosylated compounds for therapeutic or industrial use. researchgate.net
Table 2: Comparison of High-Throughput Screening (HTS) Methods for Glycosyltransferases
| HTS Method | Principle | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| UDP Detection Assays (e.g., UDP-Glo™) | Measures the release of UDP, a universal byproduct of UDP-sugar dependent GTs, via a coupled enzymatic reaction that produces light (luminescence). | Broadly applicable to different UDP-GTs, reproducible, suitable for quantitative kinetic analysis. | Can be affected by enzymes that hydrolyze UDP-sugar; cost per assay can be a factor. | mdpi.com |
| Phosphate-Coupled Assays | Detects inorganic phosphate (B84403) released from the nucleoside diphosphate (B83284) product (e.g., UDP) after it is cleaved by a phosphatase. | Inexpensive, simple, versatile, and robust. | Indirect detection method; requires a coupling enzyme. | researchgate.net |
| Fluorescence-Based Cell Sorting (FACS) | Intact cells expressing a GT library are incubated with a fluorescently labeled acceptor substrate. Product formation is detected by flow cytometry. | Extremely high throughput (>10⁶ mutants), links phenotype directly to the cell (genotype). | Requires fluorescently labeled substrates; product must be retained within the cell. | nih.govresearchgate.net |
| Droplet-Based Microfluidics (DHTS) | Single cells are encapsulated in picoliter-volume droplets for individual assays. Droplets are sorted based on a fluorescent signal. | Ultra-high throughput (10⁸/hour), reduces reagent consumption, prevents cross-contamination. | Requires specialized microfluidic equipment and expertise. | nih.gov |
Integration of Omics Data for Comprehensive Pathway Understanding
A complete understanding of the biological significance of UDP-β-L-Rhamnose requires looking beyond individual genes and enzymes to a systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to achieve this comprehensive view. portlandpress.comnih.gov This multi-omics strategy allows researchers to build detailed models of metabolic networks and regulatory pathways. rsc.org
By combining these data layers, scientists can connect the genetic potential for rhamnose biosynthesis (genomics) with the actual expression of relevant genes (transcriptomics), the abundance of pathway enzymes like rhamnosyltransferases (proteomics), and the cellular concentrations of precursors like UDP-glucose and the final product, UDP-β-L-Rhamnose (metabolomics). nih.gov This integrated approach can reveal how rhamnose metabolism is regulated in response to different environmental conditions or during pathogenic infection. portlandpress.com
For example, a multi-omics analysis of a pathogenic bacterium could reveal that under host-like conditions, the genes and proteins for the UDP-β-L-Rhamnose pathway are upregulated, leading to an increase in rhamnose-containing molecules on the cell surface. portlandpress.com This provides a holistic picture of how the pathway contributes to virulence. portlandpress.com As data integration and analysis tools become more sophisticated, they will be instrumental in mapping the complex network of interactions involving rhamnosylated molecules, identifying novel regulatory nodes, and discovering new functions for this important sugar. nih.govspringernature.com
Table 3: Role of Different Omics in Pathway Analysis
| Omics Field | Information Provided | Application to UDP-β-L-Rhamnose Pathway | Reference(s) |
|---|---|---|---|
| Genomics | Provides the genetic blueprint, identifying genes encoding biosynthetic enzymes, transferases, and regulators. | Identifies the biosynthetic gene clusters (BGCs) for rhamnose synthesis and modification in different organisms. | portlandpress.combohrium.com |
| Transcriptomics | Measures gene expression levels (RNA transcripts) under specific conditions. | Reveals which pathway genes are activated or repressed during growth, stress, or infection. | rsc.orgnih.gov |
| Proteomics | Quantifies the abundance of proteins, including post-translational modifications like glycosylation. | Confirms the presence and abundance of pathway enzymes and identifies proteins that are modified with rhamnose. | nih.govtdl.org |
| Metabolomics | Measures the levels of small-molecule metabolites. | Quantifies the pools of precursor molecules (e.g., UDP-glucose) and the product (UDP-β-L-Rhamnose), providing a direct readout of pathway activity. | portlandpress.comnih.gov |
Q & A
Q. What are the established methods for synthesizing and purifying UDP-β-L-Rhamnose Disodium Salt in laboratory settings?
UDP-β-L-Rhamnose is enzymatically synthesized using rhamnosyltransferases or epimerases, such as those classified in the CAZy database (e.g., GT families). A typical protocol involves incubating UDP-glucose with recombinant enzymes (e.g., Rml enzymes) in buffered solutions (pH 7.0–7.5) containing Mg²⁺ as a cofactor . Purification is achieved via ion-exchange chromatography (e.g., DEAE-Sepharose) or reversed-phase HPLC, with quality validation using UV absorption (260 nm) and mass spectrometry . Ensure sodium salt counterions are retained by lyophilizing the final product in sodium phosphate buffer .
Q. How can researchers detect and quantify UDP-β-L-Rhamnose in complex biological matrices?
Quantification requires separation techniques like HPLC coupled with UV detection (260 nm for uridine moieties) or LC-MS/MS for higher specificity. For example, anion-exchange columns (e.g., CarboPac PA1) resolve UDP-sugars based on charge, while ESI-MS in negative ion mode confirms molecular weight (e.g., m/z 565 for the disodium salt) . Internal standards (e.g., isotopically labeled UDP-glucose) improve accuracy in cellular extracts .
Q. What experimental designs are recommended for assessing UDP-β-L-Rhamnose’s role in glycosylation reactions?
Use in vitro assays with purified glycosyltransferases (e.g., plant rhamnosyltransferases) in Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂ and 1 mM DTT. Monitor product formation via fluorescence (if using labeled acceptors) or HPLC to track substrate depletion . Include negative controls lacking the enzyme or UDP-β-L-Rhamnose to validate specificity .
Advanced Research Questions
Q. How can kinetic parameters (Km, Vmax) of rhamnosyltransferases using UDP-β-L-Rhamnose be accurately determined?
Perform steady-state kinetic assays with varying UDP-β-L-Rhamnose concentrations (0.1–10 mM) and saturating acceptor substrate levels. Use stopped-flow spectrophotometry to measure initial reaction rates. Data fitting to the Michaelis-Menten equation (via nonlinear regression) yields Km and Vmax. Validate results with Lineweaver-Burk plots and account for potential inhibition by UDP (a common byproduct) . Reference enzyme classifications in the CAZy database to contextualize kinetic behavior .
Q. What structural techniques resolve the binding interactions between UDP-β-L-Rhamnose and its target enzymes?
X-ray crystallography of enzyme-substrate complexes (co-crystallized with UDP-β-L-Rhamnose) reveals atomic-level interactions, such as hydrogen bonding with conserved aspartate residues. Alternatively, NMR titration experiments (e.g., ¹H-¹³C HSQC) map binding-induced chemical shift perturbations in the enzyme’s active site . Molecular dynamics simulations further predict conformational changes during catalysis .
Q. How should researchers address contradictions in reported enzymatic activities of UDP-β-L-Rhamnose-dependent enzymes?
Discrepancies may arise from variations in enzyme purity, buffer conditions (e.g., divalent cation requirements), or substrate quality. Standardize assays using USP-grade reagents (e.g., ACS-certified sodium salts) and validate UDP-β-L-Rhamnose purity via HPLC (>98%). Replicate experiments across multiple batches to rule out batch-to-batch variability . Cross-reference kinetic data with structural insights (e.g., active site mutations) to explain functional differences .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
